![molecular formula C20H22N2O2S2 B3200323 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide CAS No. 1017663-15-8](/img/structure/B3200323.png)
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide
Overview
Description
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide is a complex organic compound that features a thiazole ring substituted with a thiophene group and a phenyl ring substituted with a propan-2-yloxy group
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole rings have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Compounds containing thiazole and imidazole rings are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .
Pharmacokinetics
Thiazole and imidazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole and imidazole derivatives are known to exhibit a variety of effects at the molecular and cellular levels, including anti-inflammatory, antitumor, antimicrobial, and neuroprotective effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole and imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Thiophene: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with 4-(propan-2-yloxy)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide has potential applications as a pharmacophore in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and thiazole rings.
Comparison with Similar Compounds
Similar Compounds
3-[2-methyl-4-(phenyl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(methoxy)phenyl]propanamide: Substitution of the propan-2-yloxy group with a methoxy group could alter its solubility and reactivity.
Uniqueness
The unique combination of the thiophene and thiazole rings in 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[4-(propan-2-yloxy)phenyl]propanamide provides it with distinct electronic properties and potential biological activities that are not present in similar compounds.
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-13(2)24-16-8-6-15(7-9-16)22-19(23)11-10-18-20(21-14(3)26-18)17-5-4-12-25-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAWBZDECWFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)OC(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


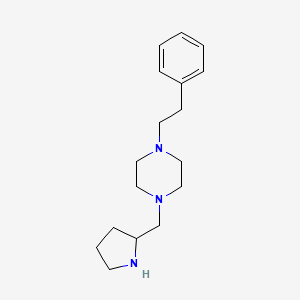
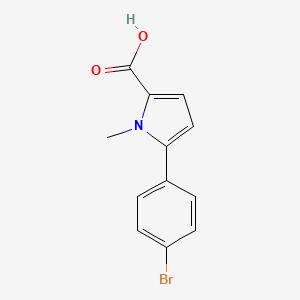
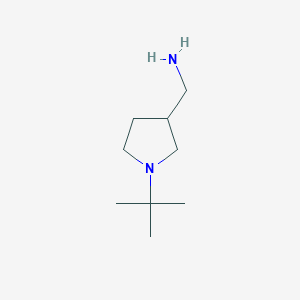
![[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200258.png)

![[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B3200265.png)
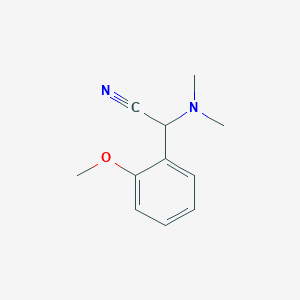
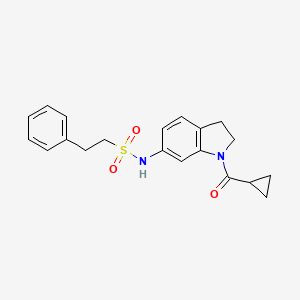
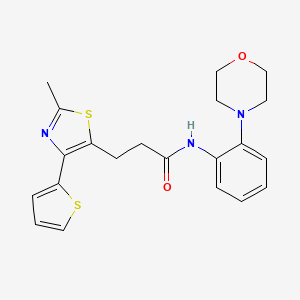
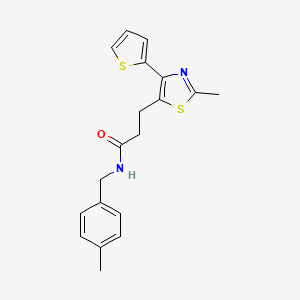
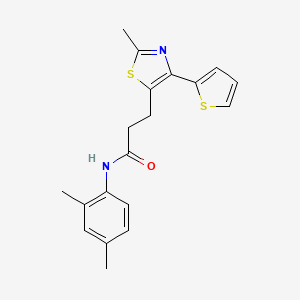
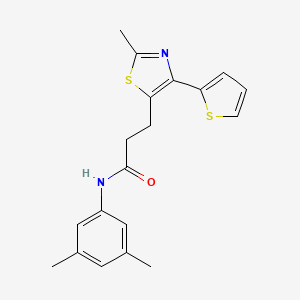

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200339.png)
